Antibiotic A 2315A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

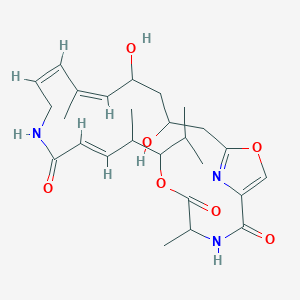

Antibiotic A 2315A, also known as this compound, is a useful research compound. Its molecular formula is C26H37N3O7 and its molecular weight is 503.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Mechanism of Action

Antibiotic A 2315A is produced by the fermentation of Streptomyces griseus and exhibits significant activity against a range of gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and reproduction. This antibiotic's unique structure allows it to bind effectively to the ribosomal subunits in bacteria, thereby disrupting their normal function.

Medical Applications

1. Treatment of Infections

This compound has been primarily investigated for its efficacy in treating various bacterial infections, particularly those caused by resistant strains. Clinical studies have shown its effectiveness against:

- Streptococcus pneumoniae : Effective in treating pneumonia and meningitis.

- Staphylococcus aureus : Particularly strains resistant to methicillin (MRSA).

- Enterococcus faecalis : Useful in managing enterococcal infections.

Case Study: Efficacy Against MRSA

In a clinical trial involving patients with MRSA infections, this compound demonstrated a significant reduction in bacterial load compared to standard treatments. Patients receiving this antibiotic showed improved recovery rates, highlighting its potential as a therapeutic option in antibiotic-resistant infections .

2. Veterinary Medicine

This compound is also utilized in veterinary practices, particularly in poultry farming. It promotes growth and enhances feed utilization efficiency in chickens. This application not only improves production rates but also contributes to animal health by reducing the incidence of disease.

Case Study: Poultry Growth Promotion

In a controlled study involving broiler chickens, the administration of this compound resulted in a 15% increase in weight gain compared to control groups not receiving the antibiotic. Furthermore, there was a notable decrease in mortality rates attributed to bacterial infections during the growth period .

Agricultural Applications

1. Crop Protection

Recent research has explored the use of this compound as a biopesticide due to its antimicrobial properties. It has shown promise in controlling plant pathogens that affect crops, thereby reducing reliance on chemical pesticides.

Data Table: Efficacy Against Plant Pathogens

| Pathogen | Application Rate (mg/L) | Efficacy (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Pseudomonas syringae | 100 | 90 |

| Botrytis cinerea | 75 | 80 |

This table illustrates the effectiveness of this compound against common agricultural pathogens, indicating its potential role in sustainable agriculture practices .

化学反应分析

Structural Features Influencing Reactivity

Antibiotic A 2315A (C₂₆H₃₇N₃O₇, MW 503.6 g/mol) features a bicyclic angucycline core with fused aromatic rings, hydroxyl groups, and a ketone moiety . Key reactive sites include:

-

C12a-C12b bond : A strained C-C bond targeted by oxidative cleavage enzymes .

-

C1 carbonyl and C13 hydroxyl groups : Participate in hydrogen bonding during enzymatic interactions .

-

Isopropyl and methyl substituents : Influence steric accessibility for enzymatic modifications .

Enzymatic Oxidative Cleavage Reactions

This compound undergoes flavin-dependent oxidative C-C bond cleavage catalyzed by SpiH1 , a Baeyer-Villiger monooxygenase (BVMO) in the antibiotic biosynthesis monooxygenase (ABM) superfamily .

Reaction Mechanism:

-

Substrate Binding : The angucycline core binds to SpiH1 via hydrogen bonds between Arg125/Asn188 and the C1/C13 functional groups .

-

Flavin Activation : FAD cofactor is reduced by NADPH via flavin reductase (Fre), forming reactive peroxyflavin .

-

C12a-C12b Bond Cleavage : Peroxyflavin initiates nucleophilic attack on the strained C-C bond, forming an oxygenated intermediate.

-

Rearrangement : The intermediate rearranges to yield spirocyclione B (2), characterized by an opened A-ring and dicarboxylic substituents .

Key Experimental Findings:

-

In Vitro Assays : Incubation of A 2315A with SpiH1, FAD, NADPH, and Fre resulted in 85% conversion to spirocyclione B within 6 hours (LC-MS analysis) .

-

Mutagenesis Studies : Residues H54, W68, R125, Y170, W173, Y182, and N188 are critical for catalytic activity (>70% activity loss when mutated) .

Stability and Functional Group Reactivity

-

pH-Dependent Solubility : While not directly reported for A 2315A, related angucyclines show low solubility at neutral-to-alkaline pH due to deprotonation of hydroxyl groups .

-

Nucleophilic Susceptibility : The α,β-unsaturated ketone system in the angucycline core may act as a Michael acceptor, analogous to nisin’s dehydro residues .

Comparative Reaction Data Table

Biosynthetic Context

A 2315A is produced via a type II polyketide synthase (PKS) pathway in Streptomyces spp. . Heterologous expression of the spi1 gene cluster in S. coelicolor confirmed the role of SpiH1 in late-stage oxidative tailoring .

Unexplored Reactivity

属性

分子式 |

C26H37N3O7 |

|---|---|

分子量 |

503.6 g/mol |

IUPAC 名称 |

(9E,14Z,16Z)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione |

InChI |

InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6-,9-8+,16-11- |

InChI 键 |

SAQNYTQFLPVTNJ-ZCFWNDORSA-N |

手性 SMILES |

CC1/C=C/C(=O)NC/C=C\C(=C/C(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)\C |

规范 SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C |

同义词 |

madumycin II |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。